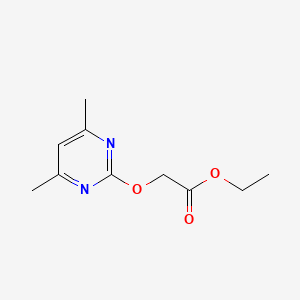

Ethyl 2-(4,6-dimethylpyrimidin-2-yl)oxyacetate

Descripción general

Descripción

Ethyl 2-(4,6-dimethylpyrimidin-2-yl)oxyacetate is a chemical compound that is part of a broader class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds, similar to benzene and pyridine, and are known for their role in biological systems as they are components of nucleotides in DNA and RNA. The specific compound , while not directly synthesized or analyzed in the provided papers, is related to the compounds that have been studied for their potential biological activities and applications in medicinal chemistry.

Synthesis Analysis

The synthesis of related pyrimidine derivatives has been reported in the literature. For instance, a novel synthesis of a thiazolidinone derivative was achieved by reacting ethyl acetoacetate with phenyl isothiocyanate and ethyl chloroacetate in the presence of K2CO3 and DMF, leading to a compound with moderate cytotoxic activity . Another synthesis approach involved the use of ethyl 2-(benzimidazol-2-yl)-3-(dimethylamino)acrylate as a starting material to prepare ethyl 1-oxo-1,2-dihydropyrimido[1,6-a]benzimidazol-4-carboxylates under solvent-free conditions, highlighting a mild and efficient method . These methods demonstrate the versatility and reactivity of pyrimidine derivatives in organic synthesis.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives has been elucidated using various analytical techniques. X-ray crystallography was used to determine the structure of a thiazolidinone derivative, which was further optimized using computational methods . Similarly, the crystal structure of 4-(4,6-dimethylpyrimidin-2-yl)-3-thio-allophanic acid methyl ester was determined, revealing monoclinic symmetry and specific crystal parameters . These studies provide detailed insights into the molecular geometry and electronic structure of pyrimidine derivatives.

Chemical Reactions Analysis

Pyrimidine derivatives undergo a variety of chemical reactions, which are essential for their functionalization and application in medicinal chemistry. For example, the cyclization of 2-aryl-1-(4,6-dimethylpyrimidin-2-yl)guanidines with ethyl bromoacetate and other reagents led to the formation of 2-iminoimidazolidin-4-one derivatives . Additionally, the alkylation of 2-thiouracils with 1-bromo-2-(3,5-dimethylphenoxy)ethane was shown to occur exclusively at the sulfur atom, resulting in compounds with anti-HIV-1 activity . These reactions demonstrate the chemical reactivity and potential pharmacological relevance of pyrimidine derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure and substituents. Theoretical calculations, such as DFT, HF, and MP2 methods, have been employed to predict atomic net charges and population, which are important for understanding the reactivity and interaction of these compounds with biological targets . The synthesis of ethyl and methyl 2,4-disubstituted 5-pyrimidinecarboxylates and their subsequent hydrolysis and decarboxylation to yield pyrimidinamines and pyrimidines further illustrate the chemical versatility and stability of these compounds .

Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

Studies demonstrate the synthesis of related compounds such as bis[2-((4,6-dimethylpyrimidin-2-yl){2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]ethyl}amino)ethyl] disulfide, showcasing their complex molecular structures and coordination properties (Wang et al., 2010).

The preparation and crystal structure analysis of similar compounds like 4‐(4,6‐Dimethylpyrimidin‐2‐yl)‐3‐thio‐allophanic acid methyl ester provide insights into molecular geometry and theoretical calculations related to this class of compounds (Ren et al., 2006).

Biological Evaluation and Antimicrobial Properties

Derivatives of Ethyl 2-(4,6-dimethylpyrimidin-2-yl)oxyacetate have been evaluated for their antimicrobial properties, demonstrating efficacy against various bacterial strains (Aggarwal et al., 2013).

The molecular structures of similar compounds like ethyl 5-amino-3-(4,6-dimethylpyrimidin-2-ylamino)-1-methyl-1H-pyrazole-4-carboxylate have been studied, providing a foundational understanding of their potential biological activity (Wu et al., 2005).

Agricultural Applications

Some derivatives are synthesized for insecticidal and antibacterial potential, indicating their use in pest control and agricultural applications (Deohate & Palaspagar, 2020).

Ethyl (S)-2-Benzamido-5-[(4,6-dimethylpyrimidin-2-yl)amino]pentanoate is an example of a novel compound synthesized for its potential use in medicinal and chemical applications, showcasing the diverse utility of these compounds (Leyva-Acuña et al., 2020).

Herbicidal and Antibacterial Research

Novel heterocyclic compounds containing a sulfonamido moiety, including this compound derivatives, have been synthesized for use as antibacterial agents (Azab et al., 2013).

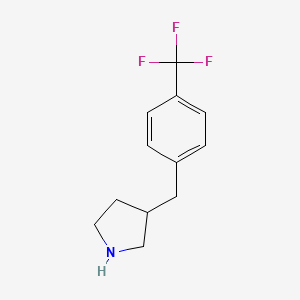

Research into N-(4,6-dimethylpyrimidin-2-yl)-N'-[3-(4-trifluoromethylphenyl)-5-methyl-isoxazol-4-yl] acyl Thiourea, a compound synthesized from ethyl 3-(4-trifluoromethylphenyl)-5-methyl-4-isoxazole carboxylic acid ester and 2-amino-4,6-dimethylpyrimidine, highlights its herbicidal activities, suggesting agricultural uses (Fu-b, 2014).

Mecanismo De Acción

Target of Action

The primary targets of Ethyl 2-(4,6-dimethylpyrimidin-2-yl)oxyacetate are DNA and BSA protein . The compound interacts with these targets, leading to changes in their structure and function.

Mode of Action

This compound interacts with its targets through a process known as groove binding . This interaction results in the cleavage of DNA , which can lead to significant changes in the function of the DNA and BSA protein.

Result of Action

The interaction of this compound with DNA and BSA protein leads to the cleavage of DNA . This can result in significant molecular and cellular effects, including changes in gene expression and protein function.

Propiedades

IUPAC Name |

ethyl 2-(4,6-dimethylpyrimidin-2-yl)oxyacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O3/c1-4-14-9(13)6-15-10-11-7(2)5-8(3)12-10/h5H,4,6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTTSWTYNJNLSDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=NC(=CC(=N1)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50392220 | |

| Record name | ethyl 2-(4,6-dimethylpyrimidin-2-yl)oxyacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50392220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

77165-99-2 | |

| Record name | ethyl 2-(4,6-dimethylpyrimidin-2-yl)oxyacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50392220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Benzhydryl-2,7-diazaspiro[3.5]nonane](/img/structure/B1307319.png)

![4-{[5-({[(3-Fluorobenzyl)oxy]imino}methyl)-2-pyridinyl]oxy}benzenecarbonitrile](/img/structure/B1307324.png)

![(E)-1-(2-naphthyl)-3-[4-(trifluoromethoxy)anilino]-2-buten-1-one](/img/structure/B1307359.png)